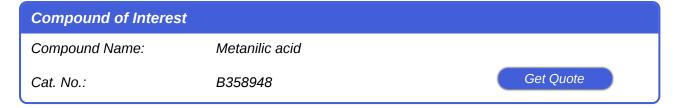


A Comparative Analysis of Orthanilic and Metanilic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the ortho and meta isomers of aminobenzenesulfonic acid: orthanilic acid (2-aminobenzenesulfonic acid) and **metanilic acid** (3-aminobenzenesulfonic acid). While sharing the same molecular formula, their structural differences impart distinct physicochemical properties and applications, which are critical for consideration in research and development, particularly in the synthesis of dyes and pharmaceuticals.

Core Physicochemical and Structural Differences

Orthanilic acid and **metanilic acid** are isomers with the molecular formula $C_6H_7NO_3S.[1][2]$ The primary distinction lies in the substitution pattern of the amino (-NH₂) and sulfonic acid (- SO_3H) groups on the benzene ring. In orthanilic acid, these groups are in adjacent positions (ortho, or 1,2 substitution), whereas in **metanilic acid**, they are separated by one carbon atom (meta, or 1,3 substitution). This positional isomerism significantly influences their chemical and physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative differences between orthanilic acid and **metanilic acid**.



Property	Orthanilic Acid	Metanilic Acid
CAS Number	88-21-1[3]	121-47-1[4]
Molecular Weight	173.19 g/mol [3]	173.19 g/mol [4]
Appearance	White to grey solid, minute hexagonal plates[3][5]	White to beige powder or crystals[1][6]
Melting Point	Decomposes at ~325°C[3][7]	>300°C (decomposes)[1][8]
Acidity (pKa at 25°C)	2.48[3]	3.73[8][9]
Density	~1.34 g/cm³ (estimate)[10]	1.69 g/cm ³ [9][11]

Table 1: General and Physical Properties

Property	Orthanilic Acid	Metanilic Acid
Water Solubility	Slowly and sparingly soluble[3] [12]	Slightly soluble (<1 mg/mL at 22°C)[2][11]
Ethanol Solubility	Insoluble[12]	Very slightly soluble[6][8]
Ether Solubility	Insoluble[10]	Slightly soluble[6]
Other Solvents	Soluble in concentrated hydrochloric acid[10]	Soluble in alkali and concentrated hydrochloric acid[6]

Table 2: Solubility Profiles

Structural and Synthetic Overview

The distinct substitution patterns of these isomers are a direct result of their synthesis routes.



Metanilic Acid (3-Aminobenzenesulfonic Acid)

meta

Orthanilic Acid (2-Aminobenzenesulfonic Acid)

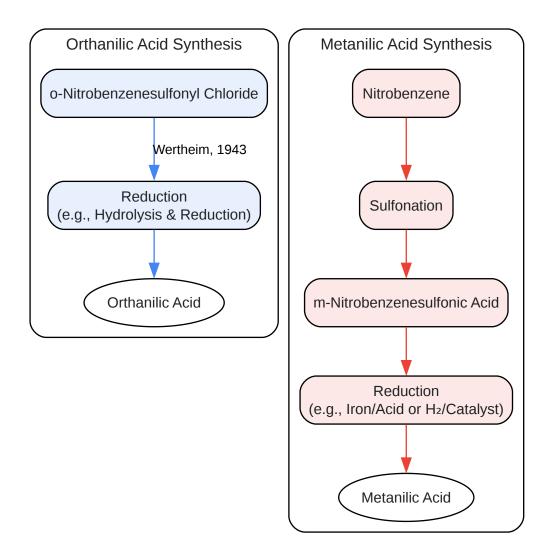
ortho

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Figure 1: Molecular Structures

A generalized workflow for the synthesis of these acids highlights the strategic choice of starting materials and reaction conditions to achieve the desired isomer.





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Figure 2: Generalized Synthesis Pathways

Experimental Protocols Synthesis of Metanilic Acid from Nitrobenzene

This protocol is a generalized industrial method for producing metanilic acid.

Objective: To synthesize 3-aminobenzenesulfonic acid (**metanilic acid**) via sulfonation of nitrobenzene followed by reduction.

Materials:

Nitrobenzene



- Fuming sulfuric acid (oleum) or concentrated sulfuric acid
- Iron filings (or a hydrogenation catalyst like Pd/C)
- Hydrochloric acid (for iron reduction) or Hydrogen gas (for catalytic reduction)
- Sodium carbonate or other base for pH adjustment
- Water

Procedure:

- Sulfonation of Nitrobenzene:
 - Carefully add nitrobenzene to furning sulfuric acid with stirring, maintaining the temperature below a specified limit (e.g., 100-120°C) to favor meta-substitution.
 - Heat the mixture for several hours to ensure the completion of the sulfonation reaction, forming m-nitrobenzenesulfonic acid.[8][13]
 - The reaction mixture is then cooled and diluted with water.
- Reduction of m-Nitrobenzenesulfonic Acid:
 - Method A: Iron Reduction:
 - The acidic solution of m-nitrobenzenesulfonic acid is heated.
 - Iron filings are added portion-wise, along with a small amount of hydrochloric acid, to initiate the reduction of the nitro group to an amino group.[4] This is a vigorous exothermic reaction that requires careful control of addition rates and temperature.
 - After the addition is complete, the mixture is typically refluxed until the reaction is complete.
 - Method B: Catalytic Hydrogenation:
 - The solution of m-nitrobenzenesulfonic acid is neutralized to its sodium salt.



- This solution is placed in a high-pressure reactor with a catalyst (e.g., Palladium on carbon).
- The mixture is hydrogenated under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.[13]
- Isolation and Purification:
 - After reduction, the reaction mixture (if using iron) contains iron sludge, which is removed by filtration after making the solution alkaline with sodium carbonate.
 - The filtrate, containing the sodium salt of metanilic acid, is then acidified (e.g., with HCl)
 to a pH of 1-2.[14]
 - Metanilic acid, being less soluble in acidic water, precipitates out.
 - The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.[8]

Synthesis of Orthanilic Acid

Orthanilic acid is often produced as a byproduct in the manufacture of its para isomer, sulfanilic acid.[12] A specific laboratory preparation can be adapted from the hydrolysis and reduction of o-nitrobenzenesulfonyl chloride.

Objective: To synthesize 2-aminobenzenesulfonic acid (orthanilic acid).

Materials:

- o-Nitrobenzenesulfonyl chloride
- Sodium sulfite or other reducing agent
- Sodium hydroxide
- Hydrochloric acid
- Water



Procedure:

- Hydrolysis and Reduction:
 - A solution of sodium sulfite in water is prepared.
 - o-Nitrobenzenesulfonyl chloride is added portion-wise to the stirred sulfite solution. The reaction is typically exothermic and may require cooling.
 - Sodium hydroxide is added to maintain alkaline conditions, which facilitates both the hydrolysis of the sulfonyl chloride and the reduction of the nitro group.
 - The mixture is heated (e.g., on a steam bath) to ensure the reaction goes to completion.
- Isolation and Purification:
 - After the reaction, the solution is cooled.
 - Concentrated hydrochloric acid is carefully added to the solution until it is strongly acidic.
 - o Orthanilic acid precipitates from the cold, acidic solution.
 - The precipitate is collected by filtration, washed with a small amount of cold water, and then with ethanol to remove impurities.[3][12]
 - The product can be recrystallized from hot water for further purification.

Applications and Functional Differences

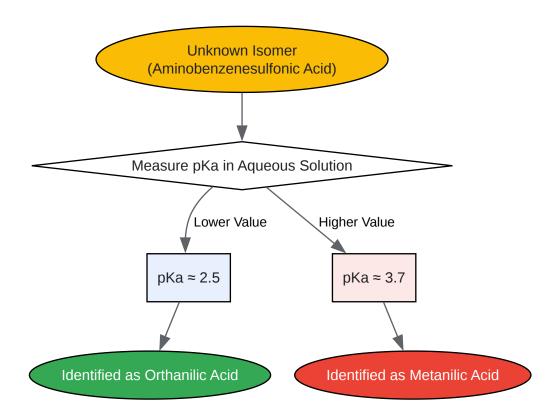
The primary applications for both isomers are as intermediates in the chemical industry, particularly for dye synthesis.[12][15]

Metanilic Acid: It is a crucial intermediate for a variety of dyes, including AZO dyes, direct
dyes, and reactive dyes.[1][15] Its sulfonic acid group aids in the solubility and binding of the
dye to fibers.[1] It is also used in the production of some sulfa drugs and fluorescent
brightening agents.[15][16]



Orthanilic Acid: The main reported use for orthanilic acid is in the manufacture of specific dyes.[12] It has also been investigated for its biological roles, including an ability to inhibit glutathione-S-transferase (GST) and affect cardiac muscle tension.[12] Furthermore, it can be used to synthesize other active compounds and metal complexes.[17]

The positional difference dictates the final structure and properties of the resulting dyes and pharmaceutical compounds. The choice between orthanilic and **metanilic acid** is therefore a critical decision in the synthetic design process.



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Figure 3: Logical Flow for Isomer Differentiation

In conclusion, the ortho and meta isomers of aminobenzenesulfonic acid, while structurally similar, exhibit significant differences in their physical properties, particularly acidity and density, stemming from the relative positions of their functional groups. These differences, along with their distinct synthetic pathways, govern their specific applications as crucial intermediates in the dye and pharmaceutical industries.



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